Regioisomeric Identity: 3-Methyl vs. 5-Methyl Pyrazole Substitution – Identical Physicochemical Descriptors, Distinct Biological Potential
The target compound (3-methyl regioisomer) and its 5-methyl analog (CAS 1342959-89-0) are computationally indistinguishable by standard 2D descriptors: both have TPSA = 70.14 Ų, cLogP = 0.73532, 5 H-bond acceptors, 1 H-bond donor, and 4 rotatable bonds . Despite this descriptor equivalency, published literature on pyrazole regioisomers demonstrates that pure N-substituted-azole regioisomers with different C-atom substituent positions can exert markedly different biological activities [1]. Furthermore, biocatalytic studies show that enzymes like Novozym 435 exhibit >100-fold regioselectivity (V₁ₐ/V₁_b > 100) in hydrolyzing 3-methylpyrazole-N-carboxylates over their 5-methyl counterparts, demonstrating that biological systems discriminate sharply between these regioisomers [1].
| Evidence Dimension | Regioisomeric identity and computed physicochemical properties vs. biological recognition potential |
|---|---|
| Target Compound Data | 3-methyl regioisomer; TPSA = 70.14 Ų; cLogP = 0.73532; H-Acc = 5; H-Don = 1; RotB = 4 |
| Comparator Or Baseline | 5-methyl regioisomer (CAS 1342959-89-0): TPSA = 70.14 Ų; cLogP = 0.73532; H-Acc = 5; H-Don = 1; RotB = 4 |
| Quantified Difference | Computationally identical descriptors, but literature reports >100-fold enzyme regioselectivity (V₁ₐ/V₁_b > 100) between 3-methyl and 5-methyl pyrazole-N-carboxylate isomers [1]. |
| Conditions | Computational descriptors calculated by DataWarrior or analogous software; enzyme regioselectivity determined using Novozym 435 lipase in water-saturated organic solvents [1]. |
Why This Matters
Procurement of the correct regioisomer is critical for SAR reproducibility; substituting the 5-methyl isomer introduces an unrecognized variable despite identical computational property predictions.
- [1] Tsai, S.-W., et al. 'Lipase-catalyzed regioselective hydrolysis of 3(5)-methylpyrazole-N-carboxylates in water-saturated organic solvents.' Journal of Molecular Catalysis B: Enzymatic, 2011. View Source
